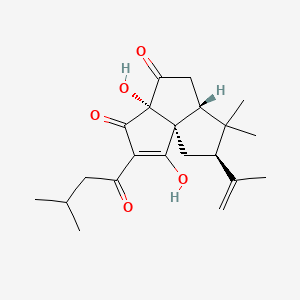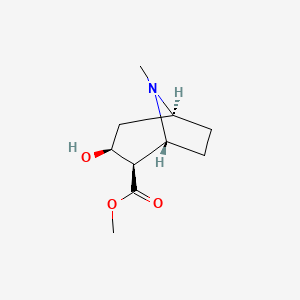
Tricyclodehydroisohumulone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclodehydroisohumulone is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Structural Analysis
Tricyclodehydroisohumulone (TCD), an oxidation product of humulone, has been the subject of structural investigation using spectroscopic methods like 300 MHz 1H-NMR. Research by Taeye, Keukeleire, Bruyn, & Verzele (1978) and Elvidge, Laws, McGuinness, Davis, & Shannon (1979) have contributed to understanding its complex molecular structure.
Brewing Applications
In the brewing industry, TCD is significant due to its stability and bitterness quality. It is formed during hop storage and is used for bittering beer, showing about 70% of the bitterness of isohumulone and greater stability chemically and in the brewing process. Research by Laws & McGuinness (1974) highlights TCD's role in the quality of beer brewed from old hops.
Analytical Significance
TCD mimics iso-α-acids in some standard analytical procedures for bitterness determination in beer, as found in studies by Laws & McGuinness (1974). This has implications for the analytical significance in beer quality control.
Oxidation and Rearrangement Products
The research by Cann, Davis, & Shannon (1982) explored TCD as a product of humulone's oxidation and rearrangement, contributing to the understanding of chemical changes in hop constituents during brewing and storage.
Chemical Stability and Utility
Studies like those by Huvaere et al. (2005) have shown that the chemical stability of TCD makes it a key compound in the brewing process, influencing flavor and quality of beer.
Propiedades
Número CAS |
56143-68-1 |
|---|---|
Fórmula molecular |
C21H28O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(1S,5S,8R,10R)-2,5-dihydroxy-9,9-dimethyl-3-(3-methylbutanoyl)-10-prop-1-en-2-yltricyclo[6.3.0.01,5]undec-2-ene-4,6-dione |
InChI |
InChI=1S/C21H28O5/c1-10(2)7-13(22)16-17(24)20-9-12(11(3)4)19(5,6)14(20)8-15(23)21(20,26)18(16)25/h10,12,14,24,26H,3,7-9H2,1-2,4-6H3/t12-,14-,20+,21+/m1/s1 |
Clave InChI |
PWIQQNKUKZZJRP-QZHPCCELSA-N |
SMILES isomérico |
CC(C)CC(=O)C1=C([C@]23C[C@@H](C([C@H]2CC(=O)[C@@]3(C1=O)O)(C)C)C(=C)C)O |
SMILES |
CC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O |
SMILES canónico |
CC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)

![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)


![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)


